molecular formula C10H16O3 B6204924 1,9-dioxaspiro[5.5]undecane-4-carbaldehyde CAS No. 1506302-47-1

1,9-dioxaspiro[5.5]undecane-4-carbaldehyde

Cat. No.: B6204924
CAS No.: 1506302-47-1
M. Wt: 184.23 g/mol
InChI Key: OXFGYVZAYGFDQQ-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[55]undecane-4-carbaldehyde is a spiro compound characterized by a unique structure where two oxygen atoms are incorporated into a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-dioxaspiro[5.5]undecane-4-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde functional group. One common method involves the reaction of a diol with an aldehyde under acidic conditions to form the spirocyclic acetal. Subsequent oxidation of the acetal can yield the desired carbaldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and efficient catalytic systems to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxaspiro[5.5]undecane-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The spirocyclic framework can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid.

    Reduction: 1,9-Dioxaspiro[5.5]undecane-4-methanol.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

1,9-Dioxaspiro[5

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored as a building block for the development of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,9-dioxaspiro[5.5]undecane-4-carbaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde functional group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure also imparts unique steric and electronic properties that can influence its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spiro compound with a similar framework but different functional groups.

    1,3-Dioxane: A simpler spirocyclic compound with only one oxygen atom in the ring.

    1,3-Dithiane: A sulfur-containing analog with similar structural features.

Uniqueness

1,9-Dioxaspiro[55]undecane-4-carbaldehyde is unique due to the presence of both the spirocyclic framework and the aldehyde functional group

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-8-9-1-4-13-10(7-9)2-5-12-6-3-10/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFGYVZAYGFDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506302-47-1
Record name 1,9-dioxaspiro[5.5]undecane-4-carbaldehyde
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